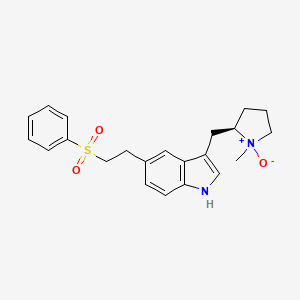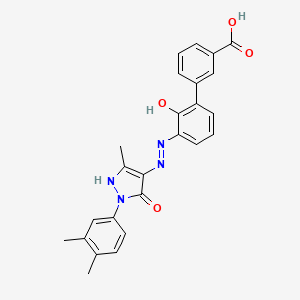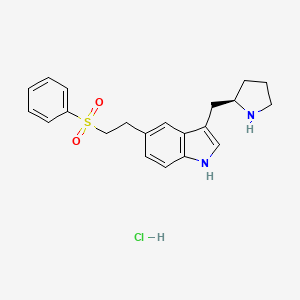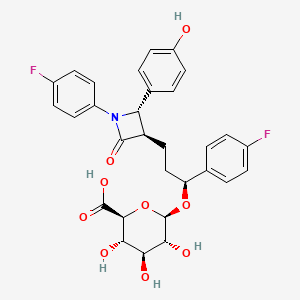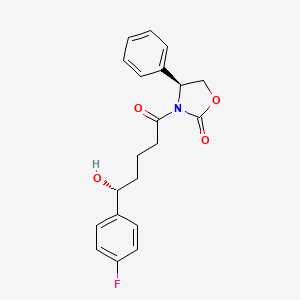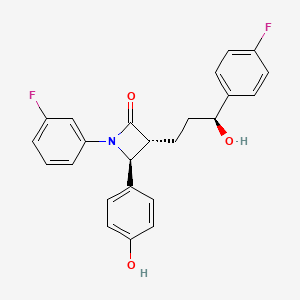
Afatinib Impurity 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Afatinib Impurity 2 is a byproduct formed during the synthesis of Afatinib, a second-generation tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer. Afatinib targets and irreversibly binds to the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), inhibiting their kinase activity and thereby blocking the signaling pathways that promote cancer cell proliferation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Afatinib Impurity 2 involves multiple steps, including cyclization, nitration, substitution, reduction, condensation, and salification. The starting material, 4-fluoro-2-aminobenzoic acid, undergoes these reactions to form Afatinib, with Impurity 2 being one of the byproducts . The reaction conditions are carefully controlled to optimize yield and minimize impurities. For example, the reduction step may involve the use of hydrogen gas and a palladium catalyst, while the condensation step might use a dehydrating agent like thionyl chloride .
Industrial Production Methods
In industrial settings, the synthesis of Afatinib and its impurities, including Impurity 2, is scaled up using robust and efficient processes. These processes are designed to be reproducible and to maintain high purity levels. The industrial production of Afatinib involves a three-stage manufacturing process that includes nitro-reduction, amidation, and salification . This process is optimized to control not only the process-related impurities but also the degradation impurities .
化学反应分析
Types of Reactions
Afatinib Impurity 2 undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine gas or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Chlorine gas, nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which are structurally related to Afatinib .
科学研究应用
Afatinib Impurity 2 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of Afatinib.
Biology: Helps in understanding the metabolic pathways and degradation products of Afatinib.
Medicine: Provides insights into the safety and efficacy of Afatinib by studying its impurities.
Industry: Used in quality control processes to ensure the purity of Afatinib in pharmaceutical manufacturing.
作用机制
Afatinib Impurity 2, like Afatinib, targets the kinase domains of EGFR and HER2. It irreversibly inhibits their tyrosine kinase activity, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival . This mechanism is crucial for its anti-tumor activity, particularly in non-small cell lung cancer .
相似化合物的比较
Afatinib Impurity 2 can be compared with other impurities formed during the synthesis of tyrosine kinase inhibitors. Similar compounds include:
Afatinib N-Oxide: Another impurity formed during the synthesis of Afatinib.
Hydroxy Impurity: Formed during the reduction step of Afatinib synthesis.
Intermediate-1: A process impurity identified during the synthesis of Afatinib.
This compound is unique due to its specific formation pathway and its structural similarity to Afatinib, which makes it an important compound for studying the purity and stability of the drug .
属性
CAS 编号 |
1449430-45-8 |
|---|---|
分子式 |
C14H8ClFN4O3 |
分子量 |
334.7 |
外观 |
Solid Powder |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
7-Quinazolinol, 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


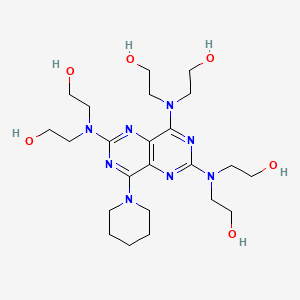
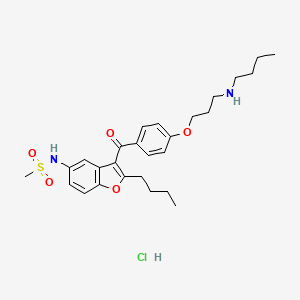
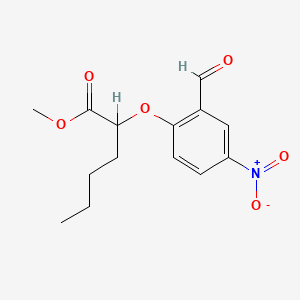
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)
![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)
